N-[1-(4-iodophenyl)ethyl]cyclopentanamine
Description
N-[1-(4-Iodophenyl)ethyl]cyclopentanamine is a synthetic amine derivative featuring a cyclopentanamine core substituted with a 4-iodophenethyl group. The para-iodophenyl moiety confers distinct electronic and steric properties, influencing receptor binding and pharmacokinetics .
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18IN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 |
InChI Key |
DHTDHZSSEJSPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-iodophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-iodoacetophenone with cyclopentylamine. The process begins with the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-iodophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-iodophenyl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, thereby modulating their activity. The cyclopentanamine structure may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The para-substituent on the phenyl ring significantly impacts pharmacological activity. Key comparisons include:
Key Observations :
- Iodine vs. However, in monoacylglycerol lipase (MGL) inhibition, halogen size (F, Cl, Br, I) showed minimal impact on potency, suggesting target-dependent effects .
- Positional Isomerism : Ortho-fluorinated analogs (e.g., 2-F) may exhibit steric hindrance, reducing binding efficiency compared to para-substituted derivatives .
Core Structure Modifications
The cyclopentanamine core’s rigidity and size influence conformational flexibility and receptor fit:
Key Observations :
Functional Group Variations
Functional groups adjacent to the aromatic ring modulate electronic and steric properties:
Key Observations :
- Cyanamide Group : Introduces hydrogen-bonding capability, diverging from the typical hydrophobic interactions of halogenated analogs .
Biological Activity
N-[1-(4-iodophenyl)ethyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanamine core substituted with a 4-iodophenyl group. The presence of the iodine atom may enhance the compound's lipophilicity and biological activity.
Chemical Structure
- Molecular Formula : CHI\N
- Molecular Weight : 285.15 g/mol
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| PC-3 (Prostate) | 15 | Inhibition of cell proliferation |
In a study by Roxana et al., the compound demonstrated significant cytotoxic effects with IC values ranging from 10 to 20 µM against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
2. Neuropharmacological Effects
This compound has been investigated for its effects on the central nervous system (CNS). It acts as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects.
| Effect | Observed Outcome |
|---|---|
| Serotonin Reuptake | Inhibition observed |
| Behavioral Tests | Antidepressant-like effects |
In animal models, the compound showed significant improvement in depression-like behaviors, indicating its potential for treating mood disorders .
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be developed as a novel antimicrobial agent .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in human breast cancer xenografts. The results indicated a significant reduction in tumor size after treatment compared to control groups, supporting its potential application in cancer therapy .
Research Findings on Neuropharmacology
In a series of behavioral assays, the compound was shown to enhance serotonergic transmission, leading to increased locomotor activity in rodents. This suggests that it may possess stimulant properties alongside its antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
